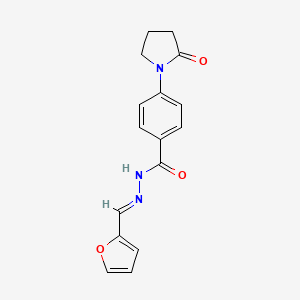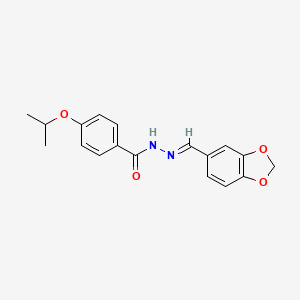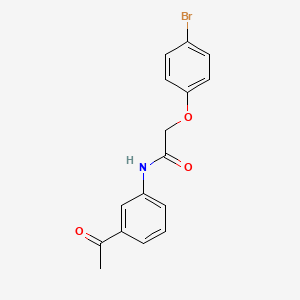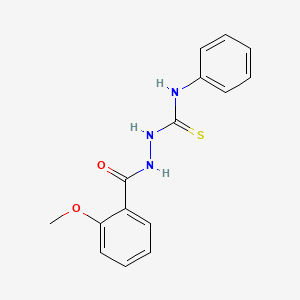![molecular formula C17H19N3O B5567261 (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5567261.png)
(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine, also known as EMA-01, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine varies depending on the specific application. In cancer research, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine acts as a PARP inhibitor, preventing the repair of damaged DNA and leading to cell death in cancer cells. In neurology, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine reduces oxidative stress and inflammation in the brain, potentially protecting neurons from damage. In infectious diseases, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine inhibits viral replication by interfering with viral entry into host cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine also vary depending on the specific application. In cancer research, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. In neurology, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to reduce oxidative stress and inflammation in the brain, potentially protecting neurons from damage. In infectious diseases, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to inhibit viral replication, reducing viral load in infected cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine in lab experiments is its selectivity for specific targets, such as PARP in cancer cells. This allows for more targeted and potentially less toxic therapies. However, one limitation is the lack of long-term safety data, as (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is a relatively new compound.
Orientations Futures
There are several potential future directions for research on (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine. In cancer research, further studies could investigate the efficacy of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine in combination with other therapies, as well as its potential use in other types of cancer. In neurology, future studies could investigate the potential of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, further studies could investigate the potential of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a broad-spectrum antiviral agent.
Méthodes De Synthèse
(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine can be synthesized through a multi-step process involving the reaction of 4-ethoxyaniline with 2-(chloromethyl)-1-methylbenzimidazole, followed by reduction and deprotection steps. The final product is a white powder with a melting point of 195-197°C.
Applications De Recherche Scientifique
(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential as a therapeutic agent in various fields, including cancer research, neurology, and infectious diseases. In cancer research, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has shown promise as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair and is overexpressed in certain types of cancer. In neurology, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain. In infectious diseases, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has shown antiviral activity against the Ebola virus.
Propriétés
IUPAC Name |
4-ethoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-21-14-10-8-13(9-11-14)18-12-17-19-15-6-4-5-7-16(15)20(17)2/h4-11,18H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHGQGXLKHHWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5567195.png)


![2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5567220.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5567224.png)
![2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5567225.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1,2-dimethyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5567238.png)

![1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5567267.png)
![3-{[4-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5567274.png)

![(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567289.png)